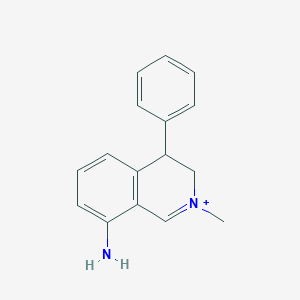

Nomifensine dihydroisoquinolinium

Description

Structure

3D Structure

Properties

CAS No. |

117365-92-1 |

|---|---|

Molecular Formula |

C16H17N2+ |

Molecular Weight |

237.32 g/mol |

IUPAC Name |

2-methyl-4-phenyl-3,4-dihydroisoquinolin-2-ium-8-amine |

InChI |

InChI=1S/C16H16N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,11,14,17H,10H2,1H3/p+1 |

InChI Key |

RDAFXPYISCPBCF-UHFFFAOYSA-O |

Canonical SMILES |

C[N+]1=CC2=C(C=CC=C2N)C(C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Historical and Scientific Context of Nomifensine Research, with Emphasis on Its Dihydroisoquinolinium Metabolite

Discovery as a Monoamine Reuptake Inhibitor

Nomifensine (B1679830) was identified as a potent inhibitor of monoamine reuptake. nih.govrndsystems.comtocris.com Unlike many other antidepressants of its time, it displayed a distinct profile by inhibiting the reuptake of both norepinephrine (B1679862) and dopamine (B1211576), while having a comparatively weak effect on serotonin (B10506) uptake. nih.govrndsystems.comtocris.com This dual-action mechanism set it apart and spurred further investigation into its therapeutic potential and pharmacological effects.

Initial Preclinical Characterization of Dopaminergic and Noradrenergic Activity

Early preclinical studies in animal models were crucial in characterizing the dopaminergic and noradrenergic activity of Nomifensine. Research demonstrated that Nomifensine could increase central dopamine levels in rats following systemic administration. rndsystems.comtocris.com Studies using techniques like intracerebral injection in rats revealed that Nomifensine induced intense stereotypic behavior, a hallmark of dopamine agonism. nih.gov Furthermore, in animals with unilateral lesions of the nigrostriatal pathway, Nomifensine induced circling behavior, similar to other dopamine-releasing agents. nih.gov These findings solidified its classification as a compound with significant influence on both dopamine and norepinephrine systems.

Molecular and Structural Characterization of Nomifensine Dihydroisoquinolinium

Chemical Structure and Derivatives of the Dihydroisoquinolinium Moiety

The core of nomifensine's structure is an 8-amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline. nih.govdrugbank.com The formation of the dihydroisoquinolinium ion involves the oxidation of the N-methyl-8-aminotetrahydroisoquinoline ring. nih.govresearchgate.net This transformation is a critical step in the bioactivation of nomifensine (B1679830).

Structural Elucidation and Isomeric Considerations

The structure of nomifensine features a phenyl group at the C-4 position and an amino group at the C-8 position of the tetrahydroisoquinoline ring system. nih.govdrugbank.com Nomifensine was used clinically as a racemate, a mixture of its (S) and (R) stereoisomers. nih.gov However, studies have shown that the pharmacological activity predominantly resides in the (S)-enantiomer. nih.gov The conversion to the dihydroisoquinolinium ion introduces a double bond within the heterocyclic ring, leading to a planar, quaternary ammonium (B1175870) species.

Stability and Reactivity of the Quaternary Dihydroisoquinolinium Ion

The nomifensine dihydroisoquinolinium ion is an electrophilic species. nih.gov An equilibrium exists between this ion and a carbinolamine form, with a pK of approximately 11.7. nih.gov This indicates that at physiological pH, the equilibrium favors the dihydroisoquinolinium ion. The electrophilic nature of this ion allows it to react with nucleophiles. It has been shown to react with cyanide and borohydride. nih.gov However, it does not appear to react with glutathione (B108866), a key endogenous antioxidant. nih.govresearchgate.net This lack of reactivity with glutathione is significant as it suggests that the ion may persist long enough to interact with other cellular macromolecules, potentially leading to toxicity.

Computational Chemistry and Molecular Modeling of the Metabolite

Computational methods have become invaluable in understanding the behavior of drug metabolites. These techniques provide insights into interactions at a molecular level and can help predict the biological activity of related compounds.

In Silico Analysis of Ligand-Target Interactions with Enzymes

The formation of the this compound ion is catalyzed by several enzymes. nih.gov In vitro studies have demonstrated its generation by human liver microsomes, monoamine oxidase A (but not B), hemoglobin, and myeloperoxidase. nih.govnih.govnih.gov Computational docking studies can be employed to model the interaction of nomifensine with the active sites of these enzymes. For instance, docking could elucidate the specific binding orientation of nomifensine within the active site of monoamine oxidase A that facilitates the oxidation to the dihydroisoquinolinium ion. Such analyses can reveal key amino acid residues and cofactors involved in the catalytic process.

Quantitative Structure-Activity Relationship (QSAR) Studies for Dihydroisoquinolinium Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of compounds with their biological activity. spu.edu.sy For dihydroisoquinolinium analogues, QSAR models could be developed to predict their potential to cause toxicity. By analyzing a series of related compounds with varying substituents, it's possible to identify the physicochemical properties (e.g., electronic and steric factors) that influence their reactivity and interaction with biological targets. spu.edu.sydovepress.com This information is crucial for designing safer analogues by modifying the molecular structure to reduce the formation or reactivity of the toxic dihydroisoquinolinium species. For example, research has explored replacing the fused aromatic ring of nomifensine with a cyclic aliphatic ring to prevent the formation of the dihydroisoquinolinium ion. nih.gov

Spectroscopic Analysis and Confirmation in Research Samples

The identification and characterization of the this compound metabolite in biological samples rely on advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a primary method for detecting and quantifying the metabolite and its derivatives in in vitro and in vivo samples. vu.nltandfonline.cominvivochem.cn The mass spectrometer provides the mass-to-charge ratio of the ion, confirming its molecular weight, while MS/MS fragmentation patterns help to elucidate its structure. vu.nl These techniques have been instrumental in confirming the formation of the dihydroisoquinolinium ion in incubations with human liver microsomes and other enzyme systems. nih.govinvivochem.cn

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Characterization

The elucidation of the structure of the this compound metabolite has been primarily achieved through mass spectrometry, as detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this specific, reactive metabolite are not extensively available in peer-reviewed literature. The inherent instability and reactivity of such electrophilic species often present significant challenges for their isolation and subsequent detailed structural analysis by NMR. nih.govscribd.comresearchgate.net

Mass Spectrometry (MS) Analysis:

Mass spectrometry has been a pivotal tool in confirming the formation of the dihydroisoquinolinium ion from nomifensine. This metabolic transformation involves the oxidation of the tetrahydroisoquinoline core of the parent molecule. Research has demonstrated that this bioactivation is catalyzed by several human enzymes, including cytochrome P450s, monoamine oxidase A, and peroxidases such as hemoglobin and myeloperoxidase. researchgate.netnih.gov

The formation of the dihydroisoquinolinium ion is characterized by the loss of two mass units compared to the parent nomifensine molecule, which is indicative of an oxidation reaction. High-resolution mass spectrometry (HRMS) plays a crucial role in confirming the elemental composition of the metabolite.

Table 1: Mass Spectrometry Data for Nomifensine

| Parameter | Value |

|---|---|

| Precursor m/z ([M+H]⁺) | 239.1543 |

| Ionization Mode | Positive |

| Instrumentation | Q Exactive Orbitrap |

| Fragmentation Mode | HCD |

| Top 5 Peaks (m/z) | 239.1542, 196.1121, 91.0542, 118.0651, 208.1121 |

Data sourced from PubChem. nih.gov

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural information, helping to localize the site of modification on the molecule.

Chromatographic Purity Assessment of Research-Grade Metabolite

A thorough chromatographic purity assessment for a research-grade standard of the this compound metabolite is not widely documented in publicly accessible scientific literature. The synthesis, purification, and stabilization of this reactive electrophilic metabolite for use as an analytical standard present considerable challenges.

Nevertheless, a variety of chromatographic methods have been established for the analysis of the parent drug, nomifensine, and its more stable phase I metabolites in various biological samples. These established methods can serve as a basis for developing purity assessment protocols for the dihydroisoquinolinium metabolite, should a stable, purified form become available.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis of nomifensine and its hydroxylated and methoxylated metabolites. Key features of these methods often include:

Stationary Phase: Reversed-phase columns, most commonly C18, are utilized for separation.

Mobile Phase: A typical mobile phase consists of a buffered aqueous solution mixed with an organic modifier such as methanol (B129727) or acetonitrile (B52724).

Detection: Ultraviolet (UV) detection is frequently employed for quantification.

For example, a selective high-performance liquid chromatographic method has been reported for the determination of three major metabolites of nomifensine in human plasma. This method utilized a reversed-phase C18 column with a mobile phase composed of dioxane, methanol, and a potassium phosphate (B84403) buffer (pH 2.25).

A comprehensive purity assessment for a research-grade metabolite would typically involve a suite of analytical tests to ensure its identity, strength, and purity.

Table 2: Typical Analyses for Research-Grade Metabolite Purity Assessment

| Analytical Test | Purpose |

|---|---|

| Purity by HPLC | To determine the percentage of the main compound and to identify and quantify any impurities. |

| Residual Solvents | To ensure that solvents used during synthesis and purification are below established safety limits. |

| Water Content | To determine the amount of water present in the material. |

| Inorganic Impurities | To quantify the level of non-volatile inorganic substances. |

The electrophilic nature of the dihydroisoquinolinium ion, confirmed by its reactivity towards nucleophiles like cyanide and borohydride, underscores the need for careful consideration in the development of analytical methods and in the handling and storage of the compound to prevent degradation. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Nomifensine |

| This compound |

| Cytochrome P450 |

| Monoamine Oxidase A |

| Hemoglobin |

| Myeloperoxidase |

| Cyanide |

| Borohydride |

| 4'-hydroxynomifensine |

| 3'-hydroxy-4'-methoxynomifensine |

Role of Monoamine Oxidases (MAO-A, MAO-B) in Metabolite Formation

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines. wikipedia.org They exist in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and tissue distributions. wikipedia.org Both isoforms are crucial in the metabolism of neurotransmitters. wikipedia.org

MAO-A Catalysis and Specificity for Dihydroisoquinolinium Ion Generation

Research has demonstrated that Monoamine Oxidase A (MAO-A) is capable of catalyzing the oxidation of nomifensine to its dihydroisoquinolinium ion metabolite. nih.gov In studies using recombinant human MAO-A, the formation of the dihydroisoquinolinium ion was observed. This indicates that MAO-A possesses the specific catalytic activity required for this biotransformation. nih.gov The enzyme preferentially metabolizes substrates like serotonin (B10506), norepinephrine (B1679862), and epinephrine. wikipedia.org

Absence of MAO-B Activity in Dihydroisoquinolinium Formation

In contrast to MAO-A, Monoamine Oxidase B (MAO-B) does not appear to be involved in the formation of the this compound ion. nih.gov Experiments conducted with recombinant human MAO-B showed no detectable formation of this specific metabolite. nih.gov MAO-B primarily metabolizes substrates such as phenethylamine (B48288) and benzylamine. wikipedia.org This clear distinction in catalytic activity highlights the specific role of MAO-A in this particular metabolic pathway of nomifensine.

Table 1: MAO Isoform Specificity in Nomifensine Metabolism

| Enzyme | Dihydroisoquinolinium Formation | Reference |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | Catalyzes formation | nih.gov |

| Monoamine Oxidase B (MAO-B) | No activity observed | nih.gov |

Contribution of Heme-Containing Enzymes

Heme-containing enzymes, specifically myeloperoxidase and hemoglobin, have also been identified as catalysts in the oxidation of nomifensine to its dihydroisoquinolinium derivative. nih.gov

Myeloperoxidase-Catalyzed Oxidation

Myeloperoxidase (MPO), an enzyme released by activated leukocytes as part of the innate immune response, has been shown to catalyze the formation of the this compound ion. nih.govnih.gov This reaction requires the presence of hydrogen peroxide (H₂O₂). nih.gov The involvement of MPO suggests a potential link between inflammatory conditions, where MPO is active, and the metabolic activation of nomifensine. nih.govnih.gov

Hemoglobin-Mediated Dihydroisoquinolinium Formation

Hemoglobin, the oxygen-transporting protein in red blood cells, can also mediate the oxidation of nomifensine. nih.gov Similar to myeloperoxidase, this catalytic activity is dependent on the presence of hydrogen peroxide. nih.gov The ability of hemoglobin to facilitate this reaction indicates that the biotransformation of nomifensine to its dihydroisoquinolinium metabolite can occur within the bloodstream. nih.gov

Table 2: Heme-Containing Enzyme Catalysis of Nomifensine Oxidation

| Enzyme | Cofactor | Outcome | Reference |

|---|---|---|---|

| Myeloperoxidase | H₂O₂ | Dihydroisoquinolinium formation | nih.gov |

| Hemoglobin | H₂O₂ | Dihydroisoquinolinium formation | nih.gov |

Cytochrome P450 Enzymes and Dihydroisoquinolinium Formation

The cytochrome P450 (CYP450) superfamily of enzymes, primarily located in the liver, plays a central role in the metabolism of a vast array of xenobiotics, including drugs. nih.govnih.gov These enzymes are also involved in the formation of the this compound ion. nih.gov

Studies utilizing human liver microsomes, which are rich in CYP450 enzymes, have demonstrated the generation of the dihydroisoquinolinium metabolite from nomifensine. nih.gov When these microsomal incubations were supplemented with NADPH, a necessary cofactor for most CYP450 reactions, the formation of the dihydroisoquinolinium ion was observed alongside other hydroxylated metabolites. nih.gov Interestingly, when t-butyl peroxide was used as a supplement instead of NADPH, the dihydroisoquinolinium ion was the sole metabolite observed. nih.gov This suggests that peroxidative pathways, potentially mediated by CYP450 enzymes, can also lead to the formation of this specific metabolite. nih.gov

Table 3: Cytochrome P450-Mediated Metabolism of Nomifensine

| System | Supplement | Metabolites Observed | Reference |

|---|---|---|---|

| Human Liver Microsomes | NADPH | Dihydroisoquinolinium ion and hydroxylated metabolites | nih.gov |

| Human Liver Microsomes | t-butyl peroxide | Dihydroisoquinolinium ion only | nih.gov |

NADPH-Dependent Metabolite Generation by Microsomes

Research has demonstrated that human liver microsomes are capable of metabolizing nomifensine into its dihydroisoquinolinium ion metabolite. nih.govresearchgate.net This conversion is dependent on the presence of Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH) as a cofactor. nih.govresearchgate.net When human liver microsomes are supplemented with NADPH, they generate the dihydroisoquinolinium ion alongside other hydroxylated metabolites. nih.govresearchgate.net In contrast, when the supplement is switched to t-butyl peroxide, only the dihydroisoquinolinium ion metabolite is observed. nih.gov This NADPH-dependent process highlights the role of oxidative enzymes housed within the microsomes. tmc.eduvu.nl

Table 1: Enzymatic Systems Involved in Nomifensine Metabolism

| Enzyme/System | Cofactor/Supplement | Metabolite(s) Generated | Citation |

|---|---|---|---|

| Human Liver Microsomes | NADPH | Dihydroisoquinolinium ion & hydroxylated metabolites | nih.govresearchgate.net |

| Human Liver Microsomes | t-butyl peroxide | Dihydroisoquinolinium ion only | nih.gov |

| Monoamine Oxidase A (MAO-A) | Dihydroisoquinolinium ion | nih.gov | |

| Human Hemoglobin | H₂O₂ | Dihydroisoquinolinium ion | nih.gov |

| Human Myeloperoxidase | H₂O₂ | Dihydroisoquinolinium ion | nih.gov |

Specific P450 Isoforms Implicated in Nomifensine Metabolism

The enzymatic metabolism of nomifensine is mediated by specific Cytochrome P450 (CYP450) isoforms, which are crucial for the initial monooxygenation pathways. nih.govmdpi.com In vitro studies using a panel of cDNA-expressed human P450 isoforms have identified several key enzymes involved in producing various hydroxylated metabolites, which are precursors or parallel products in the metabolic cascade. nih.gov

Key findings from these phenotyping studies include:

CYP3A4 is a primary contributor to the formation of C-linked hydroxylated metabolites on the A ring of nomifensine (designated as H1). nih.gov

CYP2B6 is primarily responsible for generating an N-hydroxylamine metabolite (H6). nih.gov

CYP2C19 and CYP1A2 appear to contribute significantly to the formation of another C-linked hydroxylated metabolite (H4). nih.gov

These specific isoforms catalyze the initial oxidative steps that can subsequently lead to the formation of other metabolic products. nih.gov The involvement of these particular P450 enzymes was confirmed through inhibition studies using monoclonal anti-cytochrome 450 antibodies. nih.gov

In Vitro and Preclinical Studies on Metabolite Pathways

Preclinical research has focused on identifying the dihydroisoquinolinium metabolite in various biological samples and characterizing its chemical reactivity. nih.govtandfonline.com These studies provide insight into the potential interactions of this specific metabolite within a biological system.

Identification of Dihydroisoquinolinium Ion in Liver Microsomes and Whole Blood

The formation of the this compound ion has been successfully demonstrated and identified in in vitro laboratory settings. nih.govtandfonline.com This metabolite was detected in incubations using human liver microsomes, confirming the liver as a site of this metabolic conversion. nih.govresearchgate.net Furthermore, the reaction has also been observed to occur in human whole blood samples, indicating that enzymes outside the liver, such as hemoglobin and myeloperoxidase, can also catalyze this transformation. nih.gov

Examination of Metabolite Reactivity with Nucleophiles in Research Contexts

The chemical reactivity of the electrophilic dihydroisoquinolinium ion has been explored in research contexts to understand its potential to interact with other molecules. nih.govblumberginstitute.org Studies have shown that the ion is reactive towards certain nucleophiles but not others. Specifically, the dihydroisoquinolinium ion was shown to react with cyanide and borohydride. nih.gov However, it did not react with glutathione (GSH), a major endogenous nucleophile present in cells. nih.govblumberginstitute.org This selective reactivity provides clues about the chemical nature of the metabolite and the types of molecular interactions it may undergo. nih.gov

Table 2: Reactivity of this compound Ion with Nucleophiles

| Nucleophile | Reactivity Observed | Citation |

|---|---|---|

| Cyanide | Yes | nih.gov |

| Borohydride | Yes | nih.gov |

| Glutathione (GSH) | No | nih.govblumberginstitute.org |

Role of Nomifensine As a Pharmacological Research Tool

.

Contributions to Understanding Neurotransmitter Systems Beyond Clinical Application

Long after its withdrawal from the market, nomifensine has been repurposed as a critical research tool for elucidating the complex roles of neurotransmitter systems. drugbank.com Its primary value lies in its potent and relatively balanced inhibition of norepinephrine (B1679862) and dopamine reuptake, coupled with weak activity at the serotonin (B10506) transporter. nih.govnih.gov This distinct profile allows researchers to investigate the specific consequences of enhancing catecholaminergic neurotransmission.

Nomifensine has been instrumental in studies involving dopamine release and its relation to behavior and addiction. drugbank.com For instance, positron emission tomography (PET) studies using radiolabeled [11C]nomifensine have enabled the in-vivo visualization and quantification of dopamine transporter density in the human brain, particularly in dopamine-rich regions like the striatum. taylorandfrancis.com This has provided a powerful method for studying the integrity of the presynaptic nigrostriatal dopamine system in various neurological conditions.

Furthermore, nomifensine is utilized in pharmacological functional magnetic resonance imaging (pharma-fMRI) to explore the relationship between dopaminergic signaling and the blood-oxygen-level-dependent (BOLD) signal. frontiersin.org By observing the brain's hemodynamic response to a specific dopamine transporter blocker, scientists can gain insights into how dopaminergic activity modulates neural networks throughout the brain. This research contributes to a more profound understanding of the neurobiological underpinnings of motivation and reward, which are central to the "monoamine deficiency" hypothesis of depression. nih.gov The study of nomifensine and its active metabolites continues to refine this hypothesis by highlighting the specific contribution of dopamine. nih.govuconn.edu

Differentiation of Reuptake Mechanisms in Preclinical Models

In preclinical research, nomifensine serves as a benchmark compound for differentiating the mechanisms of monoamine reuptake. Its high affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT) in contrast to its low affinity for the serotonin transporter (SERT) allows for the targeted study of catecholaminergic systems. nih.govnih.gov

Kinetic studies using rat brain synaptosomes were among the first to precisely quantify nomifensine's inhibitory activity. These experiments demonstrated that it is a highly potent competitive inhibitor of noradrenaline and dopamine uptake, while being substantially weaker as a serotonin uptake inhibitor. nih.gov This research established that the drug's mechanism involves blocking the transporter at the cell membrane rather than interfering with vesicular storage. nih.gov

Table 2: Inhibitory Constants (Ki) of Nomifensine for Monoamine Transporters in Rat Brain Synaptosomes

| Neurotransmitter | Transporter | Inhibitory Constant (Ki) |

|---|---|---|

| Noradrenaline (NA) | NET | 4.7 x 10⁻⁹ M nih.gov |

| Dopamine (DA) | DAT | 2.6 x 10⁻⁸ M nih.gov |

| 5-Hydroxytryptamine (5-HT) | SERT | ~4 x 10⁻⁶ M nih.gov |

This selective activity profile is invaluable in animal models designed to parse the behavioral roles of different neurotransmitters. For example, in studies using in-vivo voltammetry in freely moving rats, nomifensine administration allowed researchers to establish a direct positive correlation between the inhibition of dopamine reuptake (measured as an increase in extracellular dopamine concentration) and motor activation. washington.edu When compared to agents like cocaine, which also targets DAT, nomifensine helps to distinguish the effects of pure reuptake inhibition from other mechanisms like neurotransmitter release. portlandpress.com

Furthermore, research into nomifensine's metabolites has shown that structural modifications can significantly alter potency, providing clues about the structure-activity relationship of transporter inhibitors. The addition of a 4-hydroxy group to the phenyl ring slightly decreases potency, while further substitutions clearly reduce its inhibitory effect on dopamine and noradrenaline uptake. nih.gov This differentiation helps in designing new molecules with more specific targets within the central nervous system.

Pharmacological Implications of Nomifensine Dihydroisoquinolinium in Research Contexts

Potential for Interaction with Monoamine Transporters.

The primary mechanism of action of nomifensine (B1679830) involves the blockade of monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) from the synaptic cleft. nih.govnih.govsmolecule.comresearchgate.netinvivochem.cndntb.gov.ua Studies have investigated whether nomifensine dihydroisoquinolinium shares this property.

Theoretical Impact on Dopamine and Norepinephrine Reuptake.

Nomifensine is a well-established norepinephrine-dopamine reuptake inhibitor (NDRI). nih.govwikipedia.org It demonstrates a strong affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.gov Specifically, research indicates that nomifensine is a potent inhibitor of both dopamine and norepinephrine uptake. nih.govnih.govsmolecule.com The formation of the dihydroisoquinolinium ion metabolite raises questions about its own ability to interact with these transporters and subsequently modulate dopamine and norepinephrine levels. nih.govsmolecule.com

Comparative Analysis with Parent Compound Nomifensine.

In vitro studies have provided insights into the comparative potencies of nomifensine and its metabolites. One major metabolite, 4'-hydroxy-nomifensine (M1), was found to be equipotent with nomifensine in inhibiting dopamine uptake, with an IC50 of 1.5 x 10(-7) M. nih.gov Interestingly, this metabolite was twice as active as nomifensine in inhibiting norepinephrine uptake, with an IC50 of 1.1 x 10(-8) M. nih.gov In contrast, two other metabolites, M2 and M3, demonstrated significantly less activity in these assays. nih.gov While nomifensine itself has weak effects on serotonin (B10506) reuptake, the M1 metabolite was found to be a potent inhibitor of serotonin uptake (IC50 3.3 x 10(-7) M). nih.gov This suggests that the metabolic conversion of nomifensine can alter its pharmacological profile, in this case introducing a significant serotonergic component.

| Compound | Dopamine Uptake Inhibition (IC50) | Norepinephrine Uptake Inhibition (IC50) | Serotonin Uptake Inhibition (IC50) |

| Nomifensine | 1.5 x 10(-7) M | Not explicitly stated, but less potent than M1 | Weak inhibitor |

| 4'-hydroxy-nomifensine (M1) | 1.5 x 10(-7) M | 1.1 x 10(-8) M | 3.3 x 10(-7) M |

| M2 Metabolite | Less active than M1 | Less active than M1 | Less active than M1 |

| M3 Metabolite | Less active than M1 | Less active than M1 | Less active than M1 |

Modulation of Other Neurobiological Targets.

Beyond monoamine transporters, research has examined the interaction of nomifensine and its metabolites with other key proteins involved in neurotransmission and metabolism. nih.govdrugbank.comnih.gov

In Vitro Receptor Binding Assays for the Metabolite (if studied).

Studies have demonstrated that the conversion of nomifensine to its dihydroisoquinolinium ion metabolite is catalyzed by several human enzymes. nih.govdrugbank.com Human liver microsomes, when supplemented with NADPH, produced this metabolite alongside other hydroxylated forms. nih.gov However, when t-butyl peroxide was used as a supplement, only the dihydroisoquinolinium ion was observed. nih.gov This indicates specific enzymatic pathways are involved in its formation.

Enzyme Inhibition Profiles Beyond Formation Pathways (e.g., MAO-B, other metabolic enzymes).

The formation of the this compound metabolite has been linked to the activity of specific enzymes. Research has shown that Monoamine Oxidase A (MAO-A), but not Monoamine Oxidase B (MAO-B), is involved in this metabolic conversion. nih.govnih.gov Human hemoglobin and human myeloperoxidase, in the presence of hydrogen peroxide, also catalyze this reaction. nih.govnih.gov The involvement of MAO-A is significant as this enzyme is a key regulator of monoamine neurotransmitters. wikipedia.org MAO-B, on the other hand, preferentially breaks down dopamine and phenethylamine (B48288). wikipedia.orgparkinson.orgparkinsons.org.uk The finding that MAO-A, and not MAO-B, is involved in the formation of this specific metabolite provides crucial information about its metabolic pathway and potential interactions with other drugs or endogenous compounds. smolecule.comwikipedia.orgnih.gov

Neurochemical Effects of the Metabolite in Preclinical Models.

Preclinical studies using various animal models have been instrumental in characterizing the neurochemical profile of nomifensine and its metabolites. nih.govnih.govwikipedia.orgparkinson.orgnih.govmdpi.comguidetopharmacology.org These studies have provided valuable data on how these compounds affect neurotransmitter systems in a living organism.

In vivo microdialysis studies in rats have shown that nomifensine can induce a rapid overflow of dopamine in the first hour after administration, an effect that distinguishes it from other dopamine uptake inhibitors. nih.gov This suggests a mechanism that may involve dopamine release in addition to reuptake blockade. nih.gov The M1 metabolite of nomifensine (4'-hydroxy-nomifensine) has demonstrated pharmacological activity in vivo, reversing reserpine-induced hypothermia and antagonizing tetrabenazine-induced catalepsy in mice. nih.gov However, it was found to be 3-10 times less potent than the parent compound in these tests. nih.gov Notably, unlike nomifensine, the M1 metabolite exhibited serotonergic activity in vivo. nih.gov Another metabolite, M2, has been shown to increase the electrically stimulated efflux of dopamine in rat brain slices, suggesting it may act as a dopamine mobilizer. psu.edu

| Compound/Metabolite | Preclinical Model | Observed Neurochemical/Behavioral Effect |

| Nomifensine | Rat (in vivo microdialysis) | Rapid dopamine overflow in the first hour post-injection. nih.gov |

| 4'-hydroxy-nomifensine (M1) | Mouse | Reversed reserpine-induced hypothermia. nih.gov |

| 4'-hydroxy-nomifensine (M1) | Mouse | Antagonized tetrabenazine-induced catalepsy. nih.gov |

| 4'-hydroxy-nomifensine (M1) | Mouse | Potentiated phenelzine-induced twitching (serotonergic effect). nih.gov |

| M2 Metabolite | Rat brain slices | Increased electrically stimulated dopamine efflux. psu.edu |

Microdialysis Studies of Neurotransmitter Levels

Microdialysis is a widely used in vivo technique to measure extracellular concentrations of neurotransmitters in specific brain regions. Studies utilizing this method have been instrumental in elucidating the effects of nomifensine on monoamine levels, particularly dopamine and norepinephrine.

In research conducted on awake-behaving rats, the local application of nomifensine through a microdialysis probe into the striatum has been shown to significantly alter dopamine dynamics. nih.govnih.gov One study monitored dopamine levels in the rat striatum with high temporal resolution, revealing the pharmacokinetic profile of the response to a 15-minute local delivery of 10 μM nomifensine. nih.govnih.gov This local administration effectively blocks the reuptake of dopamine, leading to an increase in its extracellular concentration.

Further research in the rat medial prefrontal cortex has demonstrated that the presence of nomifensine in the microdialysis perfusate enhances the basal extracellular levels of both norepinephrine and dopamine. researchmap.jp The study reported mean basal values of 4.95 ± 0.33 fmol/min for norepinephrine and 4.86 ± 0.57 fmol/min for dopamine in the presence of 10 μM nomifensine. researchmap.jp These findings underscore the dual inhibitory action of the compound on both norepinephrine and dopamine transporters.

Table 1: Effects of Nomifensine on Neurotransmitter Levels in Microdialysis Studies

| Parameter | Value | Reference |

|---|---|---|

| Nomifensine Concentration (Striatum) | 10 μM | nih.govnih.gov |

| Duration of Nomifensine Application (Striatum) | 15 minutes | nih.govnih.gov |

| Basal Norepinephrine Level (Medial Prefrontal Cortex with 10 μM Nomifensine) | 4.95 ± 0.33 fmol/min | researchmap.jp |

Ex Vivo Assessment of Transporter Function

Ex vivo studies, often involving tissue preparations from specific brain regions, provide a controlled environment to investigate the direct effects of compounds on transporter function. Research on nomifensine has utilized such methods to characterize its interaction with dopamine and norepinephrine transporters.

One notable ex vivo study used superfused striatal tissue to assess the impact of nomifensine on dopamine transporter (DAT) activity. The results indicated that the infusion of nomifensine, a known DAT-blocking drug, led to an accentuated amount of extracellular dopamine. nih.gov This finding directly demonstrates the inhibitory effect of nomifensine on the dopamine transporter, preventing the reuptake of dopamine from the extracellular space. nih.gov The study also highlighted sex differences in DAT function, with a more pronounced effect observed in females, suggesting a higher level of DAT activity in this group. nih.gov

Nomifensine is recognized as a dual norepinephrine and dopamine reuptake inhibitor. nih.govresearchgate.net Its activity has been confirmed in various in vitro and ex vivo assays, which consistently show its ability to block both NET and DAT. nih.gov These transporter inhibition properties are central to its pharmacological profile and its effects on neurotransmitter systems.

Table 2: Ex Vivo Assessment of Nomifensine's Effect on Dopamine Transporter Function

| Experimental Setup | Observation | Implication | Reference |

|---|---|---|---|

| Superfused striatal tissue | Accentuated extracellular dopamine upon nomifensine infusion | Inhibition of dopamine transporter (DAT) activity | nih.gov |

Synthetic Methodologies and Chemical Derivatization of Nomifensine and Its Dihydroisoquinolinium Analogues

Academic Synthetic Approaches for Nomifensine (B1679830)

The synthesis of nomifensine, a 4-phenyl-8-amino-1,2,3,4-tetrahydroisoquinoline, has been approached through various academic strategies. These methods primarily focus on the efficient and stereocontrolled construction of the central tetrahydroisoquinoline ring system.

Optimized Synthesis of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline (THIQ) core is a prevalent structural motif in numerous biologically active natural products and synthetic compounds. rsc.org Consequently, a variety of synthetic methods have been developed for its construction. Classical approaches such as the Pictet-Spengler and Bischler-Napieralski reactions are commonly employed. rsc.org

One notable synthetic route to nomifensine involves the alkylation of N-methyl-2-nitrobenzylamine with phenacyl bromide. wikipedia.org The resulting intermediate undergoes catalytic hydrogenation to reduce the nitro group, followed by reduction of the ketone to an alcohol. wikipedia.org Subsequent acid-catalyzed cyclization yields the nomifensine scaffold. wikipedia.org

More contemporary methods have also been explored. For instance, a one-pot synthesis of C4-substituted tetrahydroisoquinolines has been demonstrated through a regioselective carbopalladation reaction of N-(2-halobenzyl)-N-allylamines. scispace.com This methodology offers an efficient route to the core structure of nomifensine and its analogues. scispace.com Another innovative approach involves the annulation of a benzene (B151609) ring to form the tetrahydroisoquinoline scaffold in a single, high-yielding operation. thieme-connect.com

Stereoselective Synthesis of Enantiomers

Nomifensine possesses a chiral center at the C4 position, and its pharmacological activity resides primarily in the (S)-enantiomer. nih.gov This has necessitated the development of stereoselective synthetic methods to access the individual enantiomers.

Resolution of racemic nomifensine is a common strategy. nih.gov For instance, the racemic dimethoxy intermediate of 3',4'-dihydroxynomifensine was successfully resolved, and subsequent methoxyl cleavage afforded the individual enantiomers with high enantiomeric excess. nih.gov The absolute configuration of the enantiomers has been determined by single-crystal X-ray diffractometric analysis. nih.govnih.gov

Asymmetric synthesis provides a more direct route to enantiomerically pure nomifensine. One patented method describes a concise synthesis of nomifensine involving the stereoselective and regioselective ring-opening of an aziridinium (B1262131) ion. google.com Chiral high-performance liquid chromatography (HPLC) methods have also been developed for the analytical and preparative separation of nomifensine enantiomers. acs.org

Chemical Transformation to the Dihydroisoquinolinium Ion

The oxidation of nomifensine to its corresponding dihydroisoquinolinium ion is a critical transformation, as this metabolite is implicated in the compound's toxicity. nih.govnih.gov Controlled methods for its generation are therefore essential for research into its biological effects.

Controlled Oxidation Methods for Research Production

The conversion of nomifensine to its dihydroisoquinolinium metabolite can be achieved through various enzymatic and chemical methods. In a laboratory setting, this transformation has been demonstrated using several human enzymes, including myeloperoxidase, hemoglobin, monoamine oxidase A, and cytochrome P450 enzymes. nih.gov Specifically, human liver microsomes supplemented with NADPH or t-butyl peroxide can generate the dihydroisoquinolinium ion. nih.gov Monoamine oxidase A also catalyzes this reaction. nih.gov These enzymatic methods provide a means to produce the metabolite under conditions that mimic its formation in the body.

Synthesis of Radiolabeled Dihydroisoquinolinium for Research Tracing

Radiolabeling is a crucial technique for tracking the metabolic fate and distribution of drugs and their metabolites. eurofins.com The synthesis of radiolabeled nomifensine and its dihydroisoquinolinium derivative allows for their use as tracers in research studies. eurofins.com The process typically involves incorporating a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), into the molecular structure. eurofins.com

The synthesis of radiolabeled compounds often requires the development of novel synthetic pathways, as the introduction of the radiolabel may not be compatible with established routes. eurofins.com For the dihydroisoquinolinium ion, a radiolabeled version could be synthesized from a radiolabeled nomifensine precursor through the controlled oxidation methods described previously. The resulting radiolabeled metabolite can then be used in studies to investigate its binding to cellular targets and its role in toxicological mechanisms.

Structure-Activity Relationship (SAR) Studies of Dihydroisoquinolinium Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For dihydroisoquinolinium derivatives of nomifensine, SAR studies have provided insights into the structural requirements for their pharmacological and toxicological effects.

Research has shown that modifications to the 8-amino group of the tetrahydroisoquinoline skeleton significantly impact the compound's activity. nih.gov For instance, the introduction of ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino groups at this position can alter the pharmacological profile. nih.gov One study found that 4-(p-chlorophenyl)-8-[(ethoxy-carbonyl)amino]-2-methyl-1,2,3,4-tetrahydroisoquinoline displayed high activity. nih.gov

Furthermore, the stereochemistry at the C4 position is a critical determinant of activity, with the (S)-enantiomer of nomifensine being significantly more potent. nih.gov SAR studies on analogues have also indicated that the aniline (B41778) moiety may not be essential for activity, and replacing the fused aromatic ring with a cyclic aliphatic ring can lead to compounds with a desirable pharmacological profile but without the potential to form the reactive dihydroisoquinolinium ion. nih.gov

The table below summarizes key compounds and their reported activities, illustrating the structure-activity relationships within this chemical class.

| Compound Name | Chemical Structure | Key Activity/Finding |

| Nomifensine | 8-amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | Dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. nih.gov |

| (S)-Nomifensine | (4S)-8-amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | The more pharmacologically active enantiomer. nih.gov |

| Nomifensine Dihydroisoquinolinium Ion | 8-amino-2-methyl-4-phenyl-3,4-dihydroisoquinolin-2-ium | Implicated in the toxic responses to nomifensine. nih.gov |

| 3',4'-Dihydroxynomifensine | 8-amino-4-(3,4-dihydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline | Dopamine receptor agonist. nih.gov |

| 4-(p-chlorophenyl)-8-[(ethoxy-carbonyl)amino]-2-methyl-1,2,3,4-tetrahydroisoquinoline | 4-(4-chlorophenyl)-8-(ethoxycarbonylamino)-2-methyl-1,2,3,4-tetrahydroisoquinoline | Reported to have high activity in pharmacological tests. nih.gov |

Design and Synthesis of Analogues for Mechanistic Probing

A crucial aspect of understanding nomifensine's biological effects involves the study of its metabolic transformation. Research has demonstrated that nomifensine can be oxidized to form a reactive dihydroisoquinolinium ion metabolite. nih.gov The design and synthesis of analogues, as well as the study of nomifensine's metabolism, are central to probing the mechanisms underlying its activity and toxicity.

The N-methyl-8-aminotetrahydroisoquinoline core of nomifensine is susceptible to oxidation, leading to a quaternary dihydroisoquinolinium ion. nih.gov This metabolic bioactivation had not been observed previously but has since been shown to be catalyzed by several human enzymes, including cytochrome P450 enzymes, monoamine oxidase A (MAO-A), myeloperoxidase, and hemoglobin. nih.govtmc.edu The formation of this electrophilic metabolite is considered a key step that could be linked to toxic responses such as hemolytic anemia. nih.gov

The synthesis of nomifensine itself involves a multi-step process. A common pathway starts with the alkylation of N-methyl-2-nitrobenzylamine with phenacyl bromide. wikipedia.org Subsequent catalytic hydrogenation reduces the nitro group, and a further reduction of the ketone group yields an alcohol. wikipedia.org An acid-catalyzed ring closure then forms the characteristic tetrahydroisoquinoline ring of nomifensine. wikipedia.org

Studies designed to probe the mechanism of action often involve synthesizing radiolabelled versions of the parent compound or its potential metabolites. The generation of the dihydroisoquinolinium ion metabolite has been demonstrated in vitro using human liver microsomes, which produced the ion along with other hydroxylated metabolites. nih.gov Interestingly, when supplemented with t-butyl peroxide instead of NADPH, only the dihydroisoquinolinium ion was formed. nih.gov This metabolite was shown to react with cyanide and borohydride, confirming its electrophilic nature, but it did not react with glutathione (B108866). nih.gov The equilibrium between the dihydroisoquinolinium ion and its corresponding carbinolamine form exhibits a pK of approximately 11.7. nih.gov

These findings highlight the importance of designing experiments and synthetic strategies that account for the formation of such reactive intermediates to fully understand the mechanistic basis of nomifensine's action and its potential for off-target effects.

Modification of the Isoquinoline (B145761) Ring System and its Biological Impact

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with diverse biological activities. nih.govresearchgate.net Modifications to the isoquinoline ring system of nomifensine and its analogues have been a key strategy for developing new compounds and understanding the structural requirements for their biological effects. nih.govresearchgate.net

A widely used method for creating 1-substituted tetrahydroisoquinolines involves the treatment of a 3,4-dihydroisoquinoline (B110456) intermediate with Grignard or organolithium reagents. mdpi.com This approach is advantageous because it allows for the introduction of various substituents at position 1 without needing to repeat the entire synthesis from the beginning. mdpi.com The synthesis of the dihydroisoquinoline precursor itself is often achieved through the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent. nih.gov The presence of electron-donating groups, such as methoxy (B1213986) or hydroxy, on the phenyl ring facilitates this cyclization step. nih.gov

Researchers have explored modifications at various positions of the isoquinoline ring. For example, a simple, lithiation-based synthesis was developed for 8-fluoro-3,4-dihydroisoquinoline, creating a versatile intermediate for further transformations. mdpi.com This intermediate was used to prepare 1-alkyl(phenyl)-8-(cyclic amino)-1,2,3,4-tetrahydroisoquinolines. mdpi.com The synthesis involved a fluorine-amine exchange reaction followed by the addition of alkyl(phenyl)lithium reagents to the C=N double bond of the dihydroisoquinoline. mdpi.com Methylation of the 8-fluoro-1,2,3,4-tetrahydroisoquinoline (B55503) derivative with methyl iodide yields the corresponding isoquinolinium derivative, which can then be reduced to the N-methylated tetrahydroisoquinoline. mdpi.com

The biological impact of these modifications is significant. Structure-activity relationship (SAR) studies on various THIQ analogues have shown that the introduction of different functional groups—whether electron-donating or electron-withdrawing—plays a vital role in modulating their biological potential. researchgate.net For instance, in a series of coumarin-based compounds incorporating a quinoline (B57606) moiety, the placement of an electron-withdrawing chloride atom at position 7 of the coumarin (B35378) scaffold led to selective BChE inhibition, while an electron-donating diethylamine (B46881) group at the same position resulted in a selective AChE inhibitor. nih.gov While not direct nomifensine analogues, these findings illustrate the principle that modifications to heterocyclic systems like isoquinoline can profoundly alter biological activity and selectivity. nih.gov The addition of lipid-like substituents to the THIQ core has also been explored to improve absorption properties, with some analogues showing good antibacterial activity. nih.gov

These synthetic strategies and the resulting SAR insights are crucial for the rational design of novel THIQ derivatives with tailored pharmacological profiles, potentially enhancing therapeutic efficacy while minimizing the formation of toxic metabolites. researchgate.netresearchgate.net

Analytical and Bioanalytical Methodologies for Nomifensine Dihydroisoquinolinium in Research Settings

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are the cornerstone for separating and quantifying nomifensine (B1679830) and its metabolites from complex biological matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prominently used techniques in this domain.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-performance liquid chromatography (HPLC) offers a robust and versatile platform for the analysis of nomifensine and its derivatives. springernature.com The separation is typically achieved on reversed-phase columns, such as C18, utilizing a mobile phase consisting of an organic modifier like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer to control the pH. nih.gov

Various detection methods can be coupled with HPLC for the analysis of nomifensine. UV detection is a common and straightforward approach, with the chromophoric nature of the isoquinoline (B145761) ring system allowing for detection at specific wavelengths. vu.nl For instance, a method for the determination of nomifensine hydrogenmaleate utilized UV detection at 254 nm. vu.nl

For enhanced sensitivity and selectivity, especially in complex biological samples, electrochemical detection (ECD) is a powerful alternative. mdpi.com ECD is particularly well-suited for electroactive compounds like nomifensine and its metabolites. mdpi.com HPLC-ECD methods have been successfully developed for the analysis of various neurotransmitters and their metabolites, demonstrating the high sensitivity of this technique. mdpi.comtandfonline.com The choice of electrode material, such as glassy carbon, and the optimization of the applied potential are critical for achieving optimal performance. mdpi.com

A comparison between HPLC and gas-liquid chromatography (GLC) for the measurement of nomifensine in human serum concluded that while both methods offered similar sensitivity and precision, the HPLC method was simpler and more selective. nih.gov The linearity of the HPLC method was also found to be superior. nih.gov

Table 1: Examples of HPLC Methods for Nomifensine Analysis

| Feature | Method 1 | Method 2 |

| Analyte(s) | Nomifensine | Nomifensine Metabolites |

| Matrix | Human Serum | Human Plasma |

| Column | Reversed-phase | Reversed-phase C18 |

| Mobile Phase | Not specified | Dioxane-methanol-potassium phosphate (B84403) buffer (pH 2.25) |

| Detection | UV and Electrochemical | UV |

| Key Finding | HPLC is simpler and more selective than GLC. nih.gov | Sensitive method for pharmacokinetic studies of metabolites. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Detection

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity for the detection and structural characterization of nomifensine metabolites, including the dihydroisoquinolinium ion. nih.govnih.gov This technique allows for the direct analysis of complex mixtures, such as those from in vitro metabolism studies, with minimal sample preparation. core.ac.uk

In a typical LC-MS/MS workflow, the sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. The precursor ions of interest are selected in the first mass analyzer (MS1), fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer (MS2). researchgate.net This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification of specific analytes. nih.gov

LC-MS/MS has been instrumental in identifying a range of nomifensine metabolites. Studies using rat liver microsomes have successfully profiled oxidative metabolites and glutathione (B108866) adducts of nomifensine. nih.gov Furthermore, the formation of the nomifensine dihydroisoquinolinium ion metabolite has been demonstrated in incubations with human liver microsomes and other enzyme systems using LC-MS/MS for detection and characterization. nih.gov

Spectroscopic Methods for Characterization in Research Samples

Spectroscopic techniques are indispensable for the structural elucidation and concentration determination of nomifensine and its metabolites in research samples.

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a relatively simple and cost-effective method for determining the concentration of nomifensine in solutions. core.ac.uk This technique relies on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration, following the Beer-Lambert law.

A spectrophotometric method was developed for the determination of nomifensine hydrogenmaleate, where the oxidation of metol (B52040) in the presence of nomifensine produced a colored product with a maximum absorbance at 504 nm. core.ac.uk The method demonstrated linearity over a concentration range of 10-50 µg/mL. core.ac.uk In the context of HPLC, UV detectors are routinely used to quantify nomifensine and its metabolites as they elute from the column. vu.nl

Mass Spectrometry Fragmentation Patterns for Structural Elucidation

Mass spectrometry (MS) is a powerful tool for the structural elucidation of nomifensine and its metabolites by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The pattern of these fragments serves as a "fingerprint" that can be used to identify the compound and deduce its structure.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov

The fragmentation of nomifensine has been studied, and its mass spectrum shows characteristic peaks. nih.gov The metabolism of nomifensine to a dihydroisoquinolinium ion metabolite has been confirmed by demonstrating the formation of a product with the corresponding m/z value. nih.gov The fragmentation pattern of this metabolite would be distinct from that of the parent compound, allowing for its unambiguous identification.

Table 2: Illustrative Mass Spectrometry Fragmentation Data for Nomifensine

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Neutral Fragment |

| 239.1542 | 196.1121 | C2H5N |

| 239.1542 | 208.1121 | C2H5 |

| 239.1542 | 91.0542 | C10H10N2 |

| 239.1542 | 118.0651 | C9H7N |

| Data derived from public mass spectrometry databases. nih.gov |

In Vitro Assay Development for Metabolite Formation and Activity

In vitro assays are crucial for investigating the metabolic pathways of nomifensine, particularly the formation of the reactive dihydroisoquinolinium ion, and for assessing the biological activity of its metabolites. vu.nlnih.gov These assays typically utilize subcellular fractions, such as liver microsomes, or recombinant enzymes to study specific metabolic reactions in a controlled environment. nih.govnih.gov

The formation of the this compound ion has been demonstrated in vitro using various enzyme systems. nih.gov Incubations of nomifensine with human liver microsomes supplemented with NADPH resulted in the formation of this metabolite alongside other hydroxylated products. nih.gov This indicates the involvement of cytochrome P450 (CYP) enzymes in its formation. nih.gov Studies have shown that multiple P450 enzymes can catalyze the formation of potentially toxic metabolites. nih.gov

Furthermore, the conversion of nomifensine to the dihydroisoquinolinium ion is also catalyzed by other enzymes, including monoamine oxidase A (MAO-A) and peroxidases like myeloperoxidase and hemoglobin. nih.gov The development of in vitro assays using these specific enzymes has been critical in elucidating the multiple enzymatic pathways that can lead to the bioactivation of nomifensine. nih.gov

In addition to studying its formation, in vitro assays are also used to assess the reactivity and biological activity of the dihydroisoquinolinium metabolite. For instance, it has been shown that this electrophilic metabolite can react with cyanide and borohydride, but not with glutathione. nih.gov This information is vital for understanding its potential mechanisms of toxicity. The activity of major metabolites of nomifensine has also been evaluated in vitro by measuring their ability to inhibit the uptake of neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576). researchgate.net

Table 3: Enzymes Involved in the In Vitro Formation of this compound

| Enzyme System | Cofactor/Substrate | Key Finding | Reference |

| Human Liver Microsomes | NADPH | Formation of dihydroisoquinolinium and hydroxylated metabolites. | nih.gov |

| Monoamine Oxidase A (MAO-A) | Catalyzes the formation of the dihydroisoquinolinium ion. | nih.gov | |

| Myeloperoxidase | H2O2 | Catalyzes the formation of the dihydroisoquinolinium ion. | nih.gov |

| Hemoglobin | H2O2 | Catalyzes the formation of the dihydroisoquinolinium ion. | nih.gov |

| Cytochrome P450 Enzymes | NADPH | Implicated in the oxidative metabolism of nomifensine. | nih.govnih.gov |

Enzyme Activity Assays (e.g., MAO, MPO) in Research Systems

The biotransformation of nomifensine to its reactive dihydroisoquinolinium metabolite is a key area of investigation. In vitro enzyme activity assays have been instrumental in identifying the enzymes responsible for this conversion. These assays typically involve incubating the parent drug, nomifensine, with specific enzymes or enzyme systems and then detecting the formation of the this compound ion.

Research has demonstrated that several human enzymes can catalyze the oxidation of nomifensine's N-methyl-8-aminotetrahydroisoquinoline ring to the corresponding quaternary dihydroisoquinolinium ion. nih.gov Key enzymes implicated in this bioactivation include Monoamine Oxidase A (MAO-A), Myeloperoxidase (MPO), and Cytochrome P450 (CYP) enzymes. nih.govnih.gov

Monoamine Oxidase (MAO) Assays:

Studies have shown that MAO-A, but not Monoamine Oxidase B (MAO-B), is capable of catalyzing the formation of the this compound metabolite. nih.gov This is a significant finding, as MAOIs (Monoamine Oxidase Inhibitors) are a class of antidepressants, and understanding the interaction of nomifensine with MAO enzymes is critical. tmc.edu In a typical research setting, recombinant human MAO-A would be incubated with nomifensine, and the reaction mixture analyzed for the presence of the dihydroisoquinolinium metabolite, often using mass spectrometry.

Myeloperoxidase (MPO) Assays:

Myeloperoxidase, an enzyme abundant in neutrophils, has also been identified as a catalyst for the formation of the this compound ion. nih.gov MPO-catalyzed reactions are of particular interest in the context of drug-induced hypersensitivity reactions. These assays typically require the presence of hydrogen peroxide (H2O2) to initiate the catalytic cycle of MPO. nih.gov The reaction would be carried out by incubating nomifensine with purified human MPO and H2O2, followed by detection of the metabolite.

Cytochrome P450 (CYP) Assays:

Human liver microsomes, which are rich in CYP enzymes, have been shown to generate the this compound metabolite from nomifensine. nih.gov These in vitro systems are a cornerstone of drug metabolism research. The assays are conducted by incubating nomifensine with human liver microsomes in the presence of an NADPH-generating system, which is a necessary cofactor for most CYP-mediated reactions. nih.gov Interestingly, when supplemented with t-butyl peroxide instead of NADPH, the primary product observed was the dihydroisoquinolinium ion metabolite, suggesting a peroxide-dependent oxidation mechanism can also be mediated by CYPs. nih.gov

The following table summarizes the key enzymes and their roles in the formation of this compound in research assay systems.

| Enzyme/Enzyme System | Cofactor/Condition | Observation | Reference |

| Monoamine Oxidase A (MAO-A) | - | Catalyzes formation of the metabolite. | nih.gov |

| Monoamine Oxidase B (MAO-B) | - | Does not catalyze the reaction. | nih.gov |

| Myeloperoxidase (MPO) | Hydrogen Peroxide (H2O2) | Catalyzes formation of the metabolite. | nih.gov |

| Human Liver Microsomes | NADPH | Generates the metabolite along with other hydroxylated metabolites. | nih.gov |

| Human Liver Microsomes | t-butyl peroxide | Primarily generates the dihydroisoquinolinium ion metabolite. | nih.gov |

These enzyme activity assays are fundamental in characterizing the metabolic pathways that lead to the formation of the reactive this compound ion. The findings from these studies suggest that multiple enzymatic pathways can contribute to the bioactivation of nomifensine, which has significant implications for understanding its potential for toxicity.

Cell-Based Uptake or Binding Assays Utilizing the Metabolite

While the enzymatic generation of this compound has been a primary focus of research, the direct interaction of this metabolite with its parent drug's pharmacological targets, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), is less explored in the available scientific literature. Nomifensine itself is well-characterized as a potent inhibitor of both DAT and NET, and cell-based assays are the standard for determining the activity of compounds at these transporters. nih.govdrugbank.com

These assays typically utilize cell lines that have been engineered to express high levels of a specific transporter, for example, human embryonic kidney (HEK 293) cells expressing hDAT or hNET. The inhibitory activity of a test compound is then measured by its ability to block the uptake of a radiolabeled or fluorescent substrate (e.g., [3H]dopamine or a fluorescent dopamine analog) into the cells. idrblab.org

In the context of this compound, the research focus has predominantly been on its formation and reactivity as a potential toxic species, rather than its pharmacological activity at monoamine transporters. Published studies extensively use the parent compound, nomifensine, as a reference inhibitor in dopamine and norepinephrine uptake assays. nih.govidrblab.org For instance, in studies investigating novel allosteric modulators of the human dopamine transporter, nomifensine is employed as an orthosteric ligand to probe the transporter's function. idrblab.org

The current body of scientific literature does not provide significant evidence of cell-based uptake or binding assays being performed with the isolated this compound metabolite. This suggests that the scientific community has prioritized investigating the mechanisms of its formation and its role in the toxicity of the parent drug, which was the primary reason for its clinical withdrawal. The hypothesis that the hemolytic anemia associated with nomifensine use is linked to the formation of the dihydroisoquinolinium ion has driven this research direction. nih.gov

| Compound | Assay Type | Transporter | Purpose in Research |

| Nomifensine | Cell-based uptake inhibition | DAT, NET | Characterize potency and mechanism of reuptake inhibition. |

| Nomifensine | Radioligand binding | DAT, NET | Determine affinity for the transporters. |

| Nomifensine | Allosteric modulation assay | hDAT | Used as an orthosteric ligand to study allosteric sites. |

| This compound | Cell-based uptake/binding | DAT, NET | Not extensively reported in the reviewed literature. |

Nomifensine Dihydroisoquinolinium As a Tool in Advanced Neurobiological Research

Elucidating Mechanisms of Endogenous Metabolite Formation

The transformation of nomifensine (B1679830) into its dihydroisoquinolinium metabolite is a key area of study, providing insights into how endogenous compounds may be formed within biological systems.

Investigating Enzymatic Pathways in Non-Clinical Systems

Research has demonstrated that the conversion of nomifensine to a dihydroisoquinolinium ion metabolite is catalyzed by several human enzymes in vitro. nih.gov Studies using human liver microsomes have shown that when supplemented with NADPH, these cellular components generate the dihydroisoquinolinium ion metabolite alongside other hydroxylated metabolites. nih.gov However, when t-butyl peroxide is used as a supplement instead, only the dihydroisoquinolinium ion metabolite is formed. nih.gov

Further investigations have identified specific enzymes involved in this transformation. Monoamine oxidase A (MAO-A), but not monoamine oxidase B (MAO-B), has been shown to catalyze this reaction. nih.gov Additionally, human hemoglobin, when supplemented with hydrogen peroxide (H2O2), and human myeloperoxidase in the presence of H2O2, also facilitate the formation of the nomifensine dihydroisoquinolinium metabolite. nih.gov The reaction catalyzed by myeloperoxidase was observed to be activated in the presence of acetaminophen (B1664979) at concentrations relevant to those found in humans. nih.gov These findings highlight the diverse enzymatic pathways that can lead to the generation of this specific metabolite. nih.gov

Table 1: Enzymatic Formation of this compound in In Vitro Systems

| Enzyme/System | Cofactor/Supplement | Outcome | Reference |

|---|---|---|---|

| Human Liver Microsomes | NADPH | Formation of dihydroisoquinolinium ion and other hydroxylated metabolites | nih.gov |

| Human Liver Microsomes | t-butyl peroxide | Formation of only the dihydroisoquinolinium ion metabolite | nih.gov |

| Monoamine Oxidase A (MAO-A) | Catalyzes the formation of the dihydroisoquinolinium ion | nih.gov | |

| Monoamine Oxidase B (MAO-B) | Does not catalyze the reaction | nih.gov | |

| Human Hemoglobin | H2O2 | Catalyzes the formation of the dihydroisoquinolinium ion | nih.gov |

| Human Myeloperoxidase | H2O2 | Catalyzes the formation of the dihydroisoquinolinium ion | nih.gov |

Role of Oxidative Stress in Metabolite Generation In Vitro

The formation of the this compound ion is fundamentally an oxidative process. smolecule.com The involvement of enzymes like myeloperoxidase and the requirement of hydrogen peroxide in some of the enzymatic reactions underscore the role of oxidative conditions in the generation of this metabolite. nih.gov Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species and the ability of a biological system to detoxify these reactive intermediates, can therefore be a contributing factor to the formation of such metabolites. The study of nomifensine's metabolism provides a model for how oxidative processes, which are implicated in various physiological and pathological states, can lead to the bioactivation of certain compounds. smolecule.com

Probing Neurotransmitter Transporter Allosteric Sites and Regulation

The unique properties of the this compound metabolite make it a valuable tool for investigating the complex functions of neurotransmitter transporters.

Using the Metabolite as a Ligand in Binding Studies

While specific binding studies detailing the use of the this compound ion as a ligand are not extensively documented in the provided search results, the parent compound, nomifensine, is well-characterized as a potent inhibitor of noradrenaline and dopamine (B1211576) uptake. nih.gov Kinetic studies have shown that nomifensine acts as a competitive inhibitor of dopamine uptake. nih.gov This suggests that it directly interacts with the substrate binding site of the dopamine transporter. The structural rigidity of the nomifensine molecule, with its tertiary amine group fixed within the tetrahydroisoquinoline ring system, is thought to contribute to its high affinity and selectivity. nih.gov The charged nature of the dihydroisoquinolinium metabolite could potentially be exploited in future binding studies to probe the electrostatic interactions within the transporter's binding pocket or to investigate allosteric sites that may be sensitive to charged ligands.

Investigating Transporter Trafficking and Expression in Research Models

The influence of nomifensine and its metabolites on the trafficking and expression of neurotransmitter transporters is an area of active research. While the direct effects of the dihydroisoquinolinium metabolite on transporter trafficking are not explicitly detailed, the known interactions of the parent compound with transporters provide a foundation for such investigations. By studying how chronic exposure to nomifensine and its metabolites affects the cellular localization and density of dopamine and norepinephrine (B1679862) transporters in cell culture or animal models, researchers can gain insights into the long-term regulatory mechanisms governing neurotransmitter signaling.

Contributions to Understanding Specific Neurobiological Processes

The study of nomifensine and its dihydroisoquinolinium metabolite contributes to a broader understanding of several key neurobiological processes. The enzymatic pathways involved in its metabolism, including the roles of cytochrome P450 enzymes, monoamine oxidase, and peroxidases, provide a case study for the bioactivation of xenobiotics within the brain and other tissues. nih.govnih.gov This is particularly relevant to the field of toxicology and in understanding the mechanisms of drug-induced toxicities. tandfonline.com

Furthermore, the potent and selective inhibition of dopamine and norepinephrine reuptake by nomifensine makes it a valuable pharmacological tool for dissecting the roles of these neurotransmitter systems in various physiological and behavioral processes. nih.gov By acutely or chronically manipulating the levels of these neurotransmitters in specific brain regions, researchers can explore their involvement in reward, motivation, attention, and mood regulation. The formation of the electrophilic dihydroisoquinolinium metabolite also raises important questions about the potential for endogenous or drug-derived reactive species to contribute to neuroinflammatory and neurodegenerative processes. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Nomifensine |

| This compound |

| Noradrenaline |

| Dopamine |

| 5-hydroxytryptamine (Serotonin) |

| Acetaminophen |

| t-butyl peroxide |

| Hydrogen peroxide |

| NADPH |

Effects on Reward Circuitry in Preclinical Addiction Models

In preclinical studies, Nomifensine has demonstrated the ability to reverse motivational deficits. wikipedia.org For instance, in animal models where a state of low motivation is induced by the neuroleptic tetrabenazine, Nomifensine has been shown to counteract these effects. wikipedia.org This reversal of anergia is attributed to its action as a norepinephrine-dopamine reuptake inhibitor (NDRI), a characteristic it shares with other pro-motivational compounds. wikipedia.org

Interactive Table: Pharmacological Profile of Nomifensine in Preclinical Models

| Parameter | Finding | Species | Reference |

|---|---|---|---|

| Dopamine Uptake Inhibition (Ki) | 2.6 x 10⁻⁸ M | Rat (brain synaptosomes) | nih.gov |

| Norepinephrine Uptake Inhibition (Ki) | 4.7 x 10⁻⁹ M | Rat (brain synaptosomes) | nih.gov |

| Serotonin (B10506) Uptake Inhibition (Ki) | ~4 x 10⁻⁶ M | Rat (brain synaptosomes) | nih.gov |

| Behavioral Effect | Reverses tetrabenazine-induced motivational deficits | Animals | wikipedia.org |

| Primary Research Use | Studies involving dopamine release in response to addiction | N/A | drugbank.com |

Exploration of Neuroprotection or Neurodegeneration Pathways

The transformation of Nomifensine into its dihydroisoquinolinium metabolite is a focal point for research into the mechanisms of neuroprotection and neurodegeneration. This process, known as bioactivation, converts the relatively stable parent drug into a reactive, electrophilic species. nih.govnih.gov The study of this metabolic pathway offers significant insights into how certain chemical structures can become toxic to nerve cells.

The neurotoxic potential of the this compound ion is analogous to that of the well-documented neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP itself is not toxic but is metabolized in the brain by monoamine oxidase B (MAO-B) to the toxic pyridinium (B92312) ion MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, leading to a syndrome that mimics Parkinson's disease. annualreviews.orgcambridge.org Similarly, the oxidation of Nomifensine to its dihydroisoquinolinium ion is seen as a potential pathway for neurotoxicity, making it a valuable subject of study for understanding drug-induced neurodegenerative processes. nih.govresearchgate.net

Research has identified several human enzymes capable of catalyzing this bioactivation, including monoamine oxidase A (MAO-A) and various cytochrome P450 enzymes. nih.gov The resulting electrophilic dihydroisoquinolinium ion has been shown to be reactive, capable of interacting with cellular components. nih.gov In vitro experiments have demonstrated its reactivity with cyanide and borohydride. nih.gov

The use of Nomifensine in neurotoxicity studies is often in conjunction with known neurotoxins like 6-hydroxydopamine (6-OHDA). In these studies, Nomifensine's ability to protect dopaminergic neurons is evaluated. nih.gov This protective effect is attributed to its primary action of blocking the dopamine transporter, thereby preventing the uptake of the neurotoxin into the neuron. However, the underlying potential for Nomifensine itself to be bioactivated to a toxic metabolite provides a crucial layer of complexity and a valuable model for investigating the balance between neuroprotection and neurotoxicity. The study of how this bioactivation occurs is instrumental in predicting and potentially mitigating the neurotoxic side effects of other therapeutic agents. nih.govucsc.edu

Interactive Table: Bioactivation of Nomifensine to Dihydroisoquinolinium Ion

| Feature | Description | Reference |

|---|---|---|

| Metabolic Process | Oxidation to a quaternary dihydroisoquinolinium ion (Bioactivation) | nih.gov |

| Catalyzing Enzymes | Monoamine oxidase A (MAO-A), Cytochrome P450 enzymes, Human myeloperoxidase, Hemoglobin | nih.gov |

| Nature of Metabolite | Electrophilic | nih.gov |

| Reactivity | Reacts with cyanide and borohydride; does not react with glutathione (B108866) | nih.gov |

| Toxicological Implication | Hypothesized to be behind toxic responses such as hemolytic anemia and potential hepatotoxicity | nih.gov |

| Research Analogy | Mechanism is analogous to the bioactivation of the neurotoxin MPTP to MPP+ | annualreviews.orgcambridge.org |

Current Research Directions and Future Academic Perspectives for Nomifensine Dihydroisoquinolinium

Advanced Studies on Metabolite-Enzyme Interactions

The formation of the nomifensine (B1679830) dihydroisoquinolinium ion is an enzyme-mediated process. nih.gov Understanding the specifics of these metabolite-enzyme interactions is fundamental to predicting and potentially mitigating toxicity.

High-Resolution Structural Biology of Metabolite-Bound Enzymes

While the enzymes responsible for the bioactivation of nomifensine have been identified, high-resolution structural data of the dihydroisoquinolinium metabolite bound to these enzymes is a critical missing piece of the puzzle. nih.gov Future research efforts are anticipated to focus on obtaining crystallographic or cryogenic electron microscopy (cryo-EM) structures of this metabolite in complex with enzymes like cytochrome P450s, monoamine oxidase A, and myeloperoxidase. nih.govdntb.gov.ua Such structural insights would provide an atomic-level view of the binding pocket, revealing the key amino acid residues involved in catalysis and stabilization of the reactive intermediate. This knowledge is invaluable for understanding the mechanism of toxicity and for the rational design of safer drugs that avoid this bioactivation pathway. washington.edunih.gov The development of safer dual norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitors has already been pursued by designing scaffolds that avoid the formation of the dihydroisoquinolinium ion. nih.gov

Kinetic Studies of Metabolite Formation and Degradation Pathways

Kinetic studies are essential for quantifying the rate of formation and subsequent fate of the nomifensine dihydroisoquinolinium metabolite. Research has demonstrated that this metabolite is generated by several human enzymes, highlighting multiple pathways for its formation. nih.gov Human liver microsomes, monoamine oxidase A (MAO-A), myeloperoxidase, and hemoglobin have all been shown to catalyze the conversion of nomifensine to its dihydroisoquinolinium ion. nih.govresearchgate.net